molecular formula C6H14ClNO B12281759 1-Propylazetidin-3-olhydrochloride

1-Propylazetidin-3-olhydrochloride

Cat. No.: B12281759
M. Wt: 151.63 g/mol
InChI Key: XNTYCHPUZSKCIA-UHFFFAOYSA-N
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Description

1-Propylazetidin-3-olhydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propylazetidin-3-olhydrochloride can be synthesized through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This process can be carried out using either anionic or cationic polymerization mechanisms . Another method involves the reaction of dimethylaniline with epoxy chloropropane, followed by heating and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-Propylazetidin-3-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Propylazetidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

1-Propylazetidin-3-olhydrochloride can be compared with other similar compounds, such as azetidine and its derivatives. These compounds share a similar four-membered ring structure but differ in their substituents and functional groups. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from other azetidine derivatives .

List of Similar Compounds

  • Azetidine
  • 1-Benzhydryl-3-hydroxylazetidine hydrochloride
  • 1-Propylazetidine
  • 3-Hydroxyazetidine

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-propylazetidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-7-4-6(8)5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

XNTYCHPUZSKCIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C1)O.Cl

Origin of Product

United States

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